Methyl 2,3,4-trimethoxybenzoate

Vue d'ensemble

Description

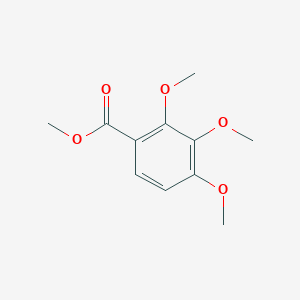

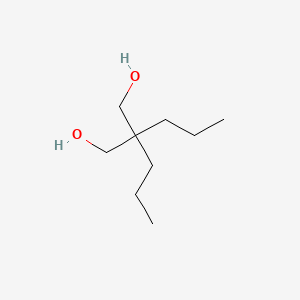

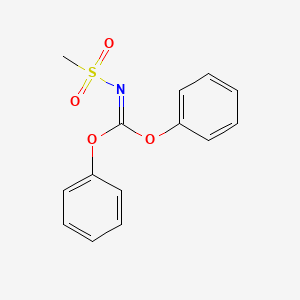

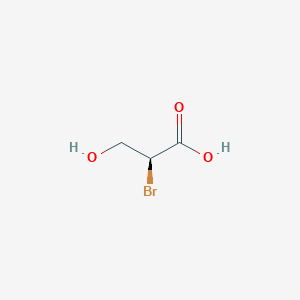

Methyl 2,3,4-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is a natural product found in various organisms .

Synthesis Analysis

Methyl 2,3,4-trimethoxybenzoate can be synthesized from pyrogallol by methylation with dimethyl carbonate, bromination with NBS and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis . Another method involves synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. The method comprises esterification of gallic acid and methanol under the catalytic action of sulfuric acid to generate methyl gallate, carrying out methylation reaction on the methyl gallate and methyl chloride gas at 20-60 DEG C, and preparing the methyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis

The crystal structure of Methyl 2,3,4-trimethoxybenzoate has been determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Methyl 2,3,4-trimethoxybenzoate .Physical And Chemical Properties Analysis

Methyl 2,3,4-trimethoxybenzoate is a white to beige fine crystalline powder . The melting point is 62.3–63.5 °C .Applications De Recherche Scientifique

Antioxidant Properties

Methyl 2,3,4-trimethoxybenzoate: derivatives are known for their remarkable antioxidant properties. They protect tissues against reactive oxygen species, which can degrade key biomolecules like DNA, lipids, and proteins, potentially leading to degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes .

Antimicrobial Activity

These compounds exhibit significant antimicrobial activities. Their structure is closely related to naturally occurring secondary metabolites found in plants, such as gallic acid and methyl gallates, which are part of the plant’s defense system against pathogens .

Anti-inflammatory Effects

The anti-inflammatory properties of Methyl 2,3,4-trimethoxybenzoate derivatives make them valuable in the study of inflammation-related conditions and could lead to the development of new anti-inflammatory drugs .

Anticancer Research

Research has indicated that these derivatives have anticancer properties. They are being studied for their potential use in cancer prevention and treatment, particularly in targeting free radicals and protecting cell structures .

Melanogenesis Inhibition

In the field of dermatology, these compounds are investigated for their ability to inhibit melanogenesis. They could serve as hypopigmenting agents, offering therapeutic options for conditions like hyperpigmentation, freckles, and melasma .

Skin Care and Cosmetics

Due to their antimelanogenic and antioxidant effects, Methyl 2,3,4-trimethoxybenzoate derivatives are potential candidates for use in skin care products and cosmetics as novel hypopigmenting agents and antioxidants .

Crystallography and Structural Analysis

The crystal structures of these derivatives have been determined, which is crucial for understanding their physical and chemical properties. This information is essential for the design of new compounds with desired biological activities .

Interaction with Biomimetic Systems

Studies involving differential scanning calorimetry, X-ray diffraction, and other techniques have been conducted to understand the interaction between these derivatives and biomimetic systems, which is important for the development of drug delivery systems and understanding drug-membrane interactions .

Mécanisme D'action

While the specific mechanism of action for Methyl 2,3,4-trimethoxybenzoate is not well-documented, related compounds such as Methyl 3,4,5-trimethoxybenzoate are known for their antioxidant and free radical scavenging properties . They are used to protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2,3,4-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-8-6-5-7(11(12)16-4)9(14-2)10(8)15-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUKTYILRUMKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552949 | |

| Record name | Methyl 2,3,4-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4-trimethoxybenzoate | |

CAS RN |

6395-18-2 | |

| Record name | Methyl 2,3,4-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)